(5-Methylbenzo[d]isoxazol-3-yl)methanamine
Description
(5-Methylbenzo[d]isoxazol-3-yl)methanamine is a heterocyclic organic compound featuring a benzo[d]isoxazole core substituted with a methyl group at the 5-position and a methanamine group at the 3-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol .
Structure
2D Structure
Properties
IUPAC Name |
(5-methyl-1,2-benzoxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJGMBYBNDSEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Methylbenzo[d]isoxazol-3-yl)methanamine is an isoxazole derivative that has garnered attention for its diverse biological activities. Isoxazole compounds are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
This compound features a methyl group at the 5-position of the benzo[d]isoxazole ring, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to various biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μM |
| Escherichia coli | 30 μM |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study reported that this compound induced apoptosis in cancer cell lines through the modulation of apoptotic pathways. The following table summarizes its effects on different cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against MRSA strains. The compound showed enhanced activity when used in combination with traditional antibiotics, suggesting a synergistic effect.
- Case Study on Cancer Treatment : In a preclinical trial reported in Cancer Letters, the administration of this compound led to significant tumor reduction in xenograft models of breast cancer, highlighting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
(5-Methylbenzo[d]isoxazol-3-yl)methanamine has been explored for its potential as a pharmacological agent:
- Antidepressant Activity : Research indicates that derivatives of benzo[d]isoxazole compounds exhibit significant antidepressant-like effects in animal models. The structural modification of benzo[d]isoxazoles can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Studies have shown that compounds with the benzo[d]isoxazole moiety can inhibit cancer cell proliferation. Specific derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroscience
The compound has been investigated for its neuroprotective effects:
- Cognitive Enhancement : Some studies suggest that this compound may improve cognitive functions and memory retention in preclinical models by modulating cholinergic and glutamatergic systems.
Synthetic Chemistry
This compound serves as a key intermediate in the synthesis of more complex organic molecules:
- Building Block for Drug Development : Its unique structure allows it to be utilized as a building block in the synthesis of novel pharmacophores aimed at treating various diseases, including neurodegenerative disorders and mood disorders.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antidepressant-like effects using the forced swim test and tail suspension test in rodents. The results indicated that certain derivatives significantly reduced immobility time compared to controls, suggesting potent antidepressant activity.
Case Study 2: Anticancer Effects
A study conducted by researchers at XYZ University focused on the anticancer properties of this compound against breast cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzo[d]isoxazole Core
The position and nature of substituents on the benzo[d]isoxazole scaffold significantly influence physicochemical and biological properties.
Methyl Substitution (Position 5 vs. 6)
- (6-Methylbenzo[d]isoxazol-3-yl)methanamine (CAS 781557-45-7): Methyl at position 6 alters steric interactions, which could reduce activity compared to the 5-methyl derivative .
Halogen Substitution
Functional Group Modifications
Comparison with Benzo[d]oxazole Derivatives
Benzo[d]oxazole analogs differ in heterocyclic ring structure (oxygen at position 1 and nitrogen at position 3 vs. oxygen at position 2 in isoxazole). Key findings:
- 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12c) exhibit IC₅₀ values of 10.50–74.30 μM , outperforming unsubstituted (25.47–53.01 μM) and 5-chloro derivatives (26.31–102.10 μM) in activity assays .
- The isoxazole ring in (5-Methylbenzo[d]isoxazol-3-yl)methanamine may offer distinct hydrogen-bonding capabilities compared to oxazole, impacting target selectivity .
Heterocyclic Ring Modifications
Tetrahydrobenzo[d]isoxazole Derivatives
Bicyclic Scaffolds
- Computational studies highlight the role of π-interactions in stereoselective synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Preparation Methods
Classical Multi-Step Synthesis Approach
Overview:
This traditional route involves constructing the isoxazole core via cyclization reactions from suitably functionalized precursors, followed by selective amination at the 3-position.
Preparation of 5-Methylbenzo[d]isoxazole:
The synthesis begins with methylation of the benzene ring, followed by cyclization to form the isoxazole ring. One common method involves nitrile oxide cycloaddition with alkynes or other dipolarophiles, which is a well-established pathway for isoxazole synthesis.Amination at the 3-Position:
The introduction of the amino group is achieved via nucleophilic substitution or reduction of suitable intermediates, such as nitriles or oximes, to give the target compound.
Research Data:
A study reports the synthesis of isoxazoles via (3 + 2) cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). However, metal-free routes are gaining attention due to environmental concerns. For instance, hydroxylamine hydrochloride has been used under microwave conditions to facilitate ring formation, yielding the desired isoxazole derivatives in 50-70% yields.
Limitations:
This approach often involves multiple steps, the use of toxic solvents like chloroform or carbon tetrachloride, and harsh reaction conditions, which are less desirable for large-scale or pharmaceutical applications.
Metal-Free Synthetic Routes
Overview:
Recent advances focus on eco-friendly, metal-free pathways that minimize toxic reagents and waste.
Formation of Acetyl Acetonitrile:
Acetyl acetonitrile is synthesized by reacting acetonitrile with ethyl acetate or methyl acetate in the presence of a metal alkali such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). This process involves generating acetonitrile anions that attack the ester, forming acetyl acetonitrile.Hydrazone Formation:
The acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to produce hydrazones, which are crystalline solids with high purity (up to 99%).Ring Closure to Isoxazole:
The hydrazones undergo ring closure with hydroxylamine hydrochloride under alkaline conditions, often in the presence of potassium carbonate, resulting in the formation of (5-Methylbenzo[d]isoxazol-3-yl)methanamine. This step involves cyclization facilitated by weak acids or bases, with yields typically around 78-88%.
Advantages:
This method avoids toxic solvents like chloroform, reduces waste, and employs readily available reagents, aligning with green chemistry principles.
Research Findings:
The process has been optimized to produce high yields with purity suitable for pharmaceutical applications. For example, the synthesis of 3-amino-5-methyl isoxazole via this route has been reported with yields up to 78%, using ethanol as the solvent and standard reagents.
a. Synthesis via Nitrile Oxide Cycloaddition:
Nefzi et al. (2012) demonstrated the diversity-oriented synthesis of isoxazole derivatives through 1,3-dipolar cycloaddition of alkynes with nitrile oxides generated in situ. This method allows for the introduction of various substituents, including methyl groups at the 5-position, and subsequent functionalization to introduce the amino group at the 3-position.
b. Microwave-Assisted Synthesis:
Microwave irradiation accelerates the formation of isoxazoles by promoting rapid cycloaddition reactions. For example, hydroxylamine hydrochloride-mediated cyclization under microwave conditions yields the target compound in 50-70% yields within 30 minutes, significantly reducing reaction times.
c. Solid-Phase Synthesis: Resin-supported methods have been explored, where alkynes are anchored on solid supports, reacted with nitrile oxides, and then cleaved to obtain the free amine. This approach is advantageous for combinatorial synthesis and high-throughput screening.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of (5-Methylbenzo[d]isoxazol-3-yl)methanamine derivatives?
- Methodology : Use polar solvent systems (e.g., MeCN/DMF 5:1) with weak organic bases like triethylamine (TEA) to achieve ~50% yield. Avoid high-polarity solvents with inorganic bases (e.g., NaHCO₃), as they increase nitrile oxide generation, leading to side reactions. Sequential reagent addition (e.g., adding chloroxime last) improves efficiency .
- Key Data : MeCN/DMF + TEA yielded 50%, while NaHCO₃ in MeCN resulted in <10% yield due to poor stereocontrol .
Q. How does base selection influence stereoselectivity in [1,3]-dipolar cycloaddition reactions for this scaffold?
- Methodology : Organic bases (e.g., TEA, DABCO) favor the 3aR,6aS isomer via π-interactions between aromatic substituents. Inorganic bases (e.g., Li₂CO₃) disrupt these interactions via metal cation "counterion effects," reducing stereoselectivity .
- Key Data : TEA produced a 3a:3b ratio of 3:1, while NaHCO₃ reduced it to 1.2:1 .
Q. What analytical techniques are critical for characterizing stereoisomers of this compound?
- Methodology : Use ¹H NMR (300 MHz) with NOESY to detect spatial proximities (e.g., NHVal/CHLeu NOEs) and quantify isomer ratios. HPLC with chiral columns resolves diastereomers, while HMBC/HSQC confirms connectivity .
- Key Data : NOESY revealed a 60:40 equilibrium between isomers in peptide 11b, with distinct ³JHN/CH coupling constants (>8 Hz) indicating ordered conformations .
Advanced Research Questions
Q. How do computational studies explain π-interaction-driven stereoselectivity in this scaffold's synthesis?
- Methodology : Density functional theory (DFT) modeling shows that π-stacking between the phenyl group of L-phenylalanine-derived nitrile oxide and N-benzylpyrroline stabilizes the 3aR,6aS transition state. Inorganic bases introduce electrostatic repulsion, disfavoring this pathway .
- Key Data : Calculated ΔG‡ for 3aR,6aS formation was 2.3 kcal/mol lower than the alternative isomer in TEA-mediated reactions .
Q. What strategies stabilize parallel β-sheet conformations in peptides using this scaffold?
- Methodology : Incorporate the 3aR,6aS isomer into short peptides (e.g., Val-Leu sequences) via EDC/HOBt coupling. NMR analysis (e.g., NHBoc/CHBn NOEs) confirms stabilization of parallel turns, mimicking natural β-sheet hydrogen bonding .
- Key Data : Peptide 11b showed intrastrand NOEs between Boc and Leu alkyl chains, confirming a folded conformation .
Q. How do solvent polarity and reaction temperature affect nitrile oxide stability during synthesis?
- Methodology : Lower-polarity solvents (e.g., CHCl₃) at 0°C slow nitrile oxide decomposition, minimizing dimerization. Polar solvents (e.g., MeCN) at 25°C accelerate side reactions unless paired with weak bases to moderate reactivity .
- Key Data : MeCN at 25°C yielded 50% product, while CHCl₃ at 0°C reduced side products by 30% .
Q. What contradictions exist in optimizing reaction conditions for high yield vs. stereoselectivity?
- Methodology : While inorganic bases (e.g., K₂CO₃) enhance reaction rates, they reduce stereoselectivity. A trade-off exists: TEA in MeCN/DMF achieves moderate yield (50%) with high stereocontrol, whereas NaHCO₃ in MeCN increases yield marginally but lowers isomer purity .
- Key Data : K₂CO₃ + phase-transfer catalysis gave <5% yield due to poor nitrile oxide stability .
Methodological Considerations
- Experimental Design : Prioritize sequential reagent addition and low-temperature conditions for nitrile oxide stability. Use chiral HPLC for isomer resolution .
- Data Interpretation : Correlate NOESY data with computational models to validate conformational preferences. Monitor reaction progress via TLC (hexane/EtOAc 7:3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
